(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride
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Overview
Description
(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride is an organic compound with a complex structure. It is used in various chemical reactions and has applications in multiple scientific fields. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride typically involves the reaction of tetrahydropyran derivatives with methanesulfonyl chloride. One common method includes the use of 4-(propoxymethyl)tetrahydro-2H-pyran as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can also undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyltetrahydropyran: Similar in structure but contains a bromine atom instead of the methanesulfonyl chloride group.
4-Aminomethyltetrahydropyran: Contains an amino group instead of the methanesulfonyl chloride group.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains a ketone group instead of the methanesulfonyl chloride group.
Uniqueness
(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride is unique due to its methanesulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in organic chemistry and various industrial applications .
Properties
Molecular Formula |
C10H19ClO4S |
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Molecular Weight |
270.77 g/mol |
IUPAC Name |
[4-(propoxymethyl)oxan-4-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-5-15-8-10(9-16(11,12)13)3-6-14-7-4-10/h2-9H2,1H3 |
InChI Key |
HXNZOQSKWRIMEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1(CCOCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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